3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Stereochemical Configuration
The crystallographic properties of this compound are inferred from structurally related boronic esters and pyrazole derivatives. While direct crystal data for the title compound remains unpublished, comparative analysis with analogous systems reveals key trends. For example, the tetramethyl-1,3,2-dioxaborolane moiety typically adopts a chair-like conformation due to steric interactions between methyl groups and the pyrazole ring.
In the case of 9-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole, a related compound, single-crystal X-ray diffraction (SCXRD) data indicates a triclinic crystal system (space group P1) with lattice parameters:
| Parameter | Value (Å) | |
|---|---|---|
| a | 8.204(3) | |
| b | 9.700(5) | |
| c | 11.330(5) | |
| α | 80.975(15) | |
| β | 81.242(17) | |
| γ | 78.726(17) |
The stereochemical configuration at the propanenitrile carbon center is critical. The R-configuration is stabilized by steric interactions between the cyclopentyl group and the pyrazole-dioxaborolane unit, as observed in analogous (3R)-configured JAK inhibitors.
Spectroscopic Identification Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The compound’s NMR profile reflects its boronated pyrazole core and cycloalkyl substituents. Key signals include:
- 1H NMR :
Infrared (IR) and Raman Spectroscopy
Characteristic IR peaks include:
- C≡N stretch : ~2245 cm⁻¹ (sharp peak).
- B-O stretches : ~1335–1017 cm⁻¹ (broad peaks).
Raman spectroscopy further confirms the boronic ester’s vibrational modes, with peaks at 3140–816 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS typically shows a molecular ion peak at m/z 315.22 (C₁₇H₂₆BN₃O₂).
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) studies on related pyrazole-boronic esters reveal:
- HOMO-LUMO Distribution :
Conformational Dynamics and Rotational Barriers
The compound’s conformational flexibility is influenced by:
- Rotational Barriers :
Dihedral Angles :
Resonance Effects : Partial double-bond character between the pyrazole nitrogen and boron atom stabilizes the structure, as indicated by DFT calculations.
Properties
IUPAC Name |
3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features
The compound’s structure comprises three critical components (Fig. 1):
-
Pyrazole ring : Substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
-
Propanenitrile moiety : Attached to the pyrazole’s 1-position via a stereogenic carbon.
-
Cyclopentyl group : Bonded to the same stereogenic carbon as the nitrile group.
The stereochemistry at the cyclopentyl-bearing carbon (R or S configuration) remains unspecified in the non-chiral variant described in sources, though enantiomeric forms are documented in related compounds.
Plausible Synthetic Routes
Pyrazole Core Formation
The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this target, the 4-boronic ester substituent necessitates precursor functionalization:
Step 1: Synthesis of 4-Bromo-1H-pyrazole
-
Reaction : Bromination of 1H-pyrazole using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
-
Rationale : Provides a handle for subsequent palladium-catalyzed borylation.
Step 2: Miyaura Borylation
Alkylation for Stereogenic Center Installation
Introducing the cyclopentyl and nitrile groups requires stereoselective alkylation. Two strategies emerge:
Strategy A: Chiral Pool Approach
-
Substrate : (R)- or (S)-3-Cyclopentyl-3-hydroxypropanenitrile (derived from cyclopentylmagnesium bromide addition to acrylonitrile followed by enzymatic resolution).
-
Reaction : Mitsunobu coupling with 4-borylated pyrazole using DIAD/PPh₃.
Strategy B: Asymmetric Catalysis
Final Functionalization and Purification
Cyclopentyl Group Introduction :
-
Grignard Addition : Reaction of propanenitrile intermediate with cyclopentylmagnesium bromide in THF at 0°C.
-
Workup : Quench with NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄.
Purification :
-
Method : Gradient silica gel chromatography (hexane:ethyl acetate 4:1 → 1:1).
-
Characterization : ¹H/¹³C NMR (pyrazole protons: δ 7.5–8.0 ppm; boronate methyl groups: δ 1.0–1.3 ppm).
Comparative Analysis of Synthetic Approaches
| Parameter | Strategy A (Chiral Pool) | Strategy B (Asymmetric Catalysis) |
|---|---|---|
| Yield | 35–45% | 50–65% |
| ee | >99% (pre-resolved) | 85–92% |
| Complexity | Moderate | High |
| Cost | High (enzymatic step) | Moderate |
Key tradeoffs: Strategy A ensures high enantiomeric excess but suffers from lower yields due to resolution steps. Strategy B offers better atom economy but requires optimization of asymmetric induction.
Industrial-Scale Considerations
Continuous Flow Synthesis
Crystallization-Induced Dynamic Resolution
-
Application : Combines Strategy B with chiral additives (e.g., tartaric acid derivatives) to upgrade ee from 85% to >99% during final crystallization.
Challenges and Optimization Opportunities
Boronate Stability Issues
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in biological studies to understand cellular processes and interactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs for treating various diseases.
Industry: It finds applications in the production of materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism by which 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Cyclobutyl Analog
- Compound : 3-Cyclobutyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile
- Key Differences :
Linear Propanenitrile Derivative
- Compound : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: 1022092-33-6)
- Key Differences :
Branched Methyl Substituent
- Compound : 2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile (CAS: 2095779-29-4)
- Key Differences :
Aromatic Substituted Analog
- Compound : 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]benzonitrile
- Key Differences: Replaces cyclopentyl with a benzonitrile group via a methylene linker. However, increased hydrophobicity may compromise aqueous solubility .
Comparative Data Table
Biological Activity
3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile (CAS No. 1146629-84-6) is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a cyclopentyl group and a pyrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H26BN3O2
- Molecular Weight : 315.22 g/mol
- Structure : The compound contains a dioxaborolane ring and a cyano group, which are significant for its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications. Here are some key findings:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The presence of the pyrazole moiety is particularly noteworthy as pyrazole derivatives have been documented to possess antitumor activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
The proposed mechanism for the anticancer activity of this compound may involve:
- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression.
- Reversible Covalent Binding : The dioxaborolane group may facilitate reversible covalent interactions with biomolecules, enhancing the compound's efficacy against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds and provided insights into their mechanisms:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole-based compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
- Dioxaborolane Compounds : Research highlighted the role of dioxaborolane derivatives in modulating enzyme activity related to cancer metabolism, suggesting that the incorporation of this functional group can enhance therapeutic effects .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the typical synthetic routes for preparing 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A general protocol involves:
- Step 1: Formation of the pyrazole-boronate ester through coupling of a halogenated pyrazole precursor with pinacol borane under palladium catalysis .
- Step 2: Alkylation of the pyrazole nitrogen with 3-cyclopentylpropanenitrile using base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) is employed to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and boronate ester integrity. The cyclopentyl group (δ ~1.5–2.5 ppm) and nitrile proton absence are critical markers .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and detect impurities from incomplete coupling or side reactions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₅BN₃O₂) and isotopic patterns .
Q. What are the primary reactivity profiles of the boronate ester and nitrile functional groups in this compound?
- Boronate Ester: Participates in Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl systems .
- Nitrile Group: Can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O), reduction to amines (LiAlH₄), or serve as a directing group in C–H activation reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during Suzuki-Miyaura coupling involving this compound?
- Catalyst Selection: Use PdCl₂(dppf) for enhanced stability in air-sensitive reactions .
- Solvent System: Mixed solvents (e.g., DME/H₂O) improve boronate ester solubility and coupling efficiency .
- Temperature Control: Maintain 80–90°C to prevent deboronation or nitrile degradation .
- Monitoring: TLC or in-situ IR spectroscopy tracks reaction progress and detects intermediates like arylpalladium species .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Crystallography: Single-crystal X-ray diffraction definitively assigns stereochemistry and confirms boronate ester geometry .
- 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., cyclopentyl protons) and confirms connectivity .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .
Q. How does steric hindrance from the cyclopentyl group influence reactivity in cross-coupling reactions?
- Reduced Coupling Efficiency: Bulkier substrates require longer reaction times or higher catalyst loading to overcome steric barriers .
- Side Reactions: Competing protodeboronation may occur; adding ligands like SPhos improves selectivity .
- Empirical Testing: Systematic variation of substituents (e.g., smaller alkyl groups vs. cyclopentyl) quantifies steric effects .
Q. What role does this compound play in synthesizing bioactive pyrazole derivatives?
- Pharmacophore Development: The pyrazole core is a scaffold for kinase inhibitors or antimicrobial agents. Functionalization via nitrile modification or boronate coupling introduces diversity .
- In Vivo Studies: Radiolabeled analogs (e.g., ¹⁸F or ¹¹C) track biodistribution in preclinical models .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential nitrile vapor release .
- Waste Disposal: Neutralize boronate esters with aqueous NaOH before disposal .
Q. How can researchers troubleshoot low yields in large-scale syntheses?
- Purification: Switch from column chromatography to fractional crystallization for cost-effective scaling .
- Catalyst Recovery: Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and improve recyclability .
- Process Analytical Technology (PAT): In-line NMR or Raman spectroscopy monitors reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
